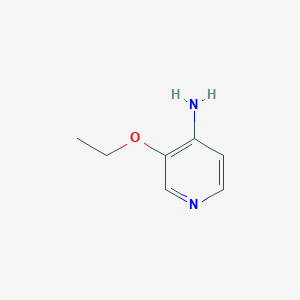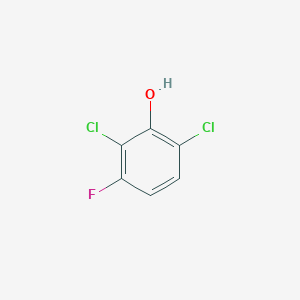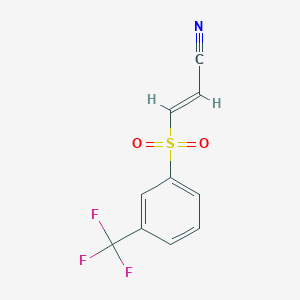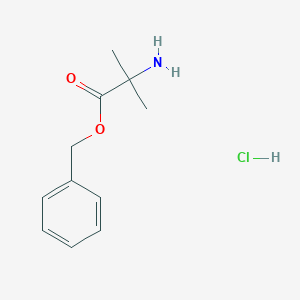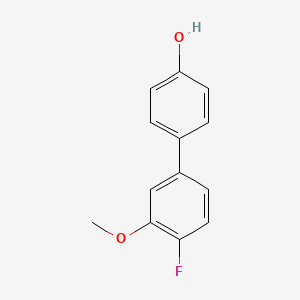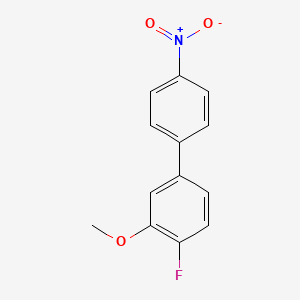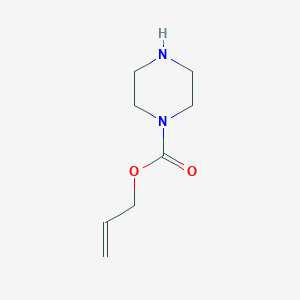
Piperazine-1-carboxylic acid allyl ester
Vue d'ensemble
Description
Piperazine-1-carboxylic acid allyl ester is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. While the provided papers do not directly discuss piperazine-1-carboxylic acid allyl ester, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of piperazine derivatives is a topic of interest due to their prevalence in pharmacologically active compounds. The papers describe various synthetic routes to create piperazine derivatives with different substituents. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized through a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation . Another approach involved a Pd-catalyzed carboamination reaction to create cis-2,6-disubstituted piperazines . These methods highlight the versatility of synthetic strategies to modify the piperazine core, which could be applicable to the synthesis of piperazine-1-carboxylic acid allyl ester.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The papers discuss the crystal packing of piperazinediones derived from specific carboxylic acids and the importance of stereochemistry in the resulting compounds . The supramolecular organization in crystals was determined by X-ray crystallography, revealing preferences for certain arene interactions . These findings suggest that the molecular structure of piperazine-1-carboxylic acid allyl ester would also be significant in determining its properties and potential applications.
Chemical Reactions Analysis
Chemical reactions involving piperazine derivatives are diverse. The papers describe the use of piperazine derivatives as catalysts, such as l-piperazine-2-carboxylic acid derived N-formamides, which showed high enantioselectivity in the hydrosilylation of N-aryl imines . This indicates that piperazine-1-carboxylic acid allyl ester could potentially participate in or catalyze specific chemical reactions, depending on its functional groups and stereochemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. The synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters, for example, resulted in compounds with different diastereomeric ratios that could be separated chromatographically . These properties are essential for the application of piperazine derivatives in drug discovery and other fields. Although the papers do not directly address the properties of piperazine-1-carboxylic acid allyl ester, similar analytical techniques and considerations would likely apply to this compound as well.
Applications De Recherche Scientifique
Synthesis and Characterization
- Piperazine-1-carboxylic acid allyl ester is used in the synthesis of unsaturated piperazine compounds, which involves reactions with acylation reactive groups. For example, methacryloyl piperazine, a derivative, was synthesized through the reaction of methacrylic anhydride with piperazine, leading to the creation of various unsaturated piperazines in medium to good yields (Sari, Ünalan, & Yılmaz, 2019).
Analysis in Pharmacological Studies
- Piperazine derivatives, including Piperazine-1-carboxylic acid allyl ester, have been analyzed for their pharmacological properties and metabolites. For instance, TM-208, a synthesized compound with anticancer activity, was studied for its metabolites in rat plasma and tissues, providing insights into drug metabolism and disposition (Jiang, Ling, Han, Li, & Cui, 2007).
Pharmaceutical Applications
- Derivatives of Piperazine-1-carboxylic acid allyl ester are explored for their potential pharmaceutical applications. One study focused on a piperazinic derivative, LQFM008, and its anxiolytic-like profile in mice, indicating potential for developing new therapeutic agents (de Brito et al., 2012).
Chemical Synthesis and Drug Development
- Piperazine-1-carboxylic acid allyl ester is instrumental in the synthesis of various piperazine derivatives. These compounds are used as scaffolds for parallel library synthesis or intermediates for novel piperazine compounds, broadening the chemical diversity and application in drug development (Chamakuri, Jain, Reddy Guduru, Arney, MacKenzie, Santini, & Young, 2018).
Antinociceptive and Anti-inflammatory Activities
- Piperazine derivatives, including Piperazine-1-carboxylic acid allyl ester, have been studied for their antinociceptive and anti-inflammatory activities. Research shows that these compounds can act as candidates for analgesic and anti-inflammatory drugs, highlighting their potential in pain management and inflammation treatment (Silva et al., 2015).
Catalysis and Chemical Reactions
- Piperazine-1-carboxylic acid allyl ester derivatives have been developed as catalysts for various chemical reactions. For example, they have been used as Lewis basic catalysts for the hydrosilylation of N-arylimines, demonstrating high enantioselectivity and yielding a broad range of substrates, which is significant for chemical synthesis processes (Wang, Cheng, Wu, Wei, & Sun, 2006).
Propriétés
IUPAC Name |
prop-2-enyl piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-7-12-8(11)10-5-3-9-4-6-10/h2,9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADGKZHBIXGYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615889 | |
| Record name | Prop-2-en-1-yl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-1-carboxylic acid allyl ester | |
CAS RN |
55389-48-5 | |
| Record name | Prop-2-en-1-yl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



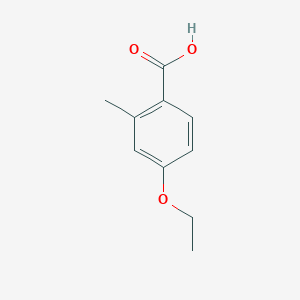
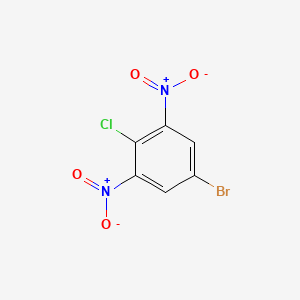
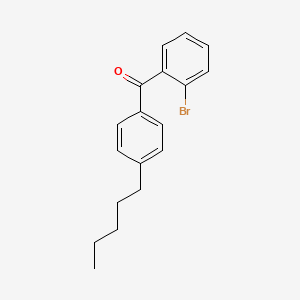
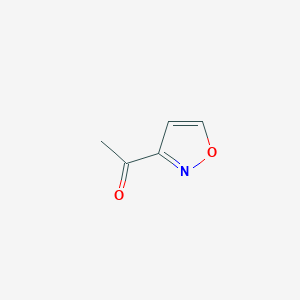
amine](/img/structure/B1342830.png)
